molecular formula C15H14F3N3OS B13583163 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B13583163
M. Wt: 341.4 g/mol
InChI Key: GEQZFSCFWGCHOX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is a compound that features a thiazole ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is unique due to the combination of its thiazole, piperazine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14F3N3OS

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)12-4-2-1-3-11(12)13(22)20-6-8-21(9-7-20)14-19-5-10-23-14/h1-5,10H,6-9H2

InChI Key

GEQZFSCFWGCHOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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